molecular formula C13H16N2S2 B14354308 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione CAS No. 90216-97-0

3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14354308
CAS No.: 90216-97-0
M. Wt: 264.4 g/mol
InChI Key: ATZVLALHZSLTDH-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione is a heterocyclic compound that features a benzothiazole ring fused with a thione group and a cyclohexylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 2-aminobenzothiazole with cyclohexyl isothiocyanate under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thione ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiol derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 3-(Cyclohexylamino)-1,3-benzothiazole-2(3H)-thione.

    Cyclohexyl isothiocyanate: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the presence of both the cyclohexylamino and thione groups, which confer specific chemical properties and potential biological activities that are distinct from other benzothiazole derivatives.

Properties

CAS No.

90216-97-0

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

3-(cyclohexylamino)-1,3-benzothiazole-2-thione

InChI

InChI=1S/C13H16N2S2/c16-13-15(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h4-5,8-10,14H,1-3,6-7H2

InChI Key

ATZVLALHZSLTDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NN2C3=CC=CC=C3SC2=S

Origin of Product

United States

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